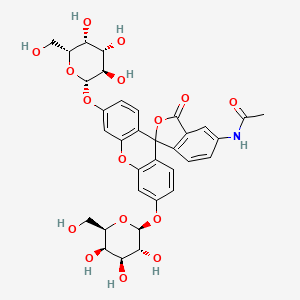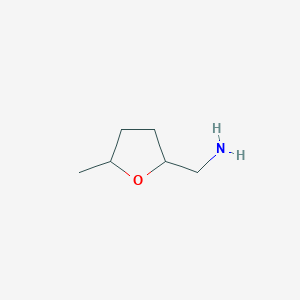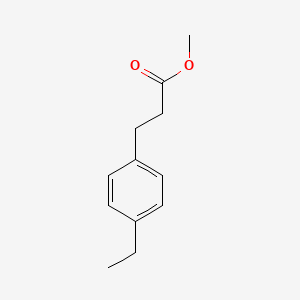
甲基3-(4-乙基苯基)丙酸酯
描述
“Methyl 3-(4-ethylphenyl)propanoate” is a chemical compound with the molecular formula C12H16O2 . It is a type of ester, which are common compounds in organic chemistry .
Synthesis Analysis
The synthesis of “Methyl 3-(4-ethylphenyl)propanoate” could potentially involve a Claisen Condensation reaction, which is a common method for synthesizing esters . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-ethylphenyl)propanoate” consists of a methyl group (CH3), an ethylphenyl group (C8H10), and a propanoate group (C3H5O2) . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
“Methyl 3-(4-ethylphenyl)propanoate” can undergo various chemical reactions due to the presence of the ester functional group . For example, it could participate in Claisen Condensation reactions, forming a β-keto ester . Other potential reactions could involve the phenyl group, leading to the formation of different substituted phenylpropanoates .科学研究应用
1. 抗炎活性
对来自榉树的新酚类化合物的研究包括甲基3-(3,4-二羟基苯基)丙酸酯,该化合物在大鼠巨噬细胞RAW264.7中对LPS诱导的NO产生表现出适度的抑制活性。这表明了潜在的抗炎应用(Ren et al., 2021)。
2. 聚甲基丙烯酸酯的前体
与甲基3-(4-乙基苯基)丙酸酯密切相关的甲基丙酸酯是聚甲基丙烯酸酯的重要前体。研究已经探讨了使用Baeyer-Villiger单氧酶(BVMO)来生产甲基丙酸酯,突显了其在聚合物化学中的重要性(van Beek et al., 2014)。
3. 还原内分子环化
研究已经调查了类似乙基2-溴-3-(丙炔氧基)丙酸酯的化合物的还原内分子环化。这类研究对于理解复杂的化学反应至关重要,并可能对涉及甲基3-(4-乙基苯基)丙酸酯的合成过程产生影响(Esteves等人,2005)。
4. 化学动力学研究
对甲基和乙基丙酸酯的化学动力学进行比较研究,可以揭示这些化合物在高温热解行为方面的见解,这对于理解与甲基3-(4-乙基苯基)丙酸酯相关的热稳定性和分解机制至关重要(Farooq et al., 2014)。
5. 生物燃料研究
对酯类化合物的燃烧化学进行研究,特别是来自植物油和动物脂肪的甲基和乙基酯,有助于开发可再生生物燃料。这项研究直接适用于理解类似甲基3-(4-乙基苯基)丙酸酯的酯类化合物的燃烧特性(Metcalfe et al., 2007)。
作用机制
安全和危害
生化分析
Cellular Effects
Methyl 3-(4-ethylphenyl)propanoate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that methyl 3-(4-ethylphenyl)propanoate can modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. This compound has also been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects highlight the importance of methyl 3-(4-ethylphenyl)propanoate in cellular biochemistry and its potential as a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of action of methyl 3-(4-ethylphenyl)propanoate involves its interactions with biomolecules at the molecular level. This compound is known to bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, methyl 3-(4-ethylphenyl)propanoate can inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are key to understanding the biochemical effects of methyl 3-(4-ethylphenyl)propanoate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-(4-ethylphenyl)propanoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of 3-(4-ethylphenyl)propanoic acid and methanol . Long-term exposure to methyl 3-(4-ethylphenyl)propanoate has been observed to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of methyl 3-(4-ethylphenyl)propanoate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on physiological functions. At higher doses, methyl 3-(4-ethylphenyl)propanoate can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on metabolic pathways and cellular processes becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for evaluating the safety and efficacy of methyl 3-(4-ethylphenyl)propanoate in preclinical studies.
Metabolic Pathways
Methyl 3-(4-ethylphenyl)propanoate is involved in various metabolic pathways, including those related to ester hydrolysis and fatty acid metabolism. This compound is hydrolyzed by esterases to produce 3-(4-ethylphenyl)propanoic acid and methanol, which can then enter different metabolic pathways . The resulting acid can be further metabolized through β-oxidation, contributing to the production of acetyl-CoA and other intermediates in the citric acid cycle. These metabolic pathways highlight the role of methyl 3-(4-ethylphenyl)propanoate in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of methyl 3-(4-ethylphenyl)propanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, methyl 3-(4-ethylphenyl)propanoate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other binding partners. Understanding these transport and distribution mechanisms is essential for elucidating the pharmacokinetics of methyl 3-(4-ethylphenyl)propanoate.
Subcellular Localization
Methyl 3-(4-ethylphenyl)propanoate exhibits specific subcellular localization patterns, which can influence its activity and function. This compound has been observed to localize to the cytoplasm and mitochondria, where it can interact with various enzymes and metabolic pathways . The subcellular localization of methyl 3-(4-ethylphenyl)propanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are important for understanding the biochemical effects of this compound at the cellular level.
属性
IUPAC Name |
methyl 3-(4-ethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQDGOJOAHAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


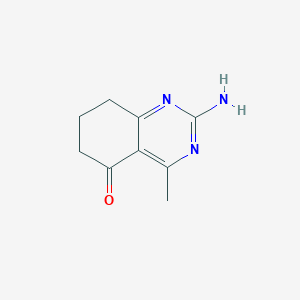
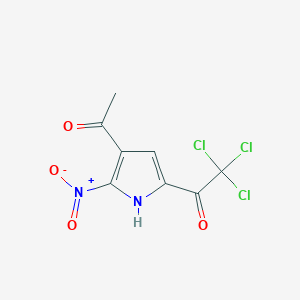
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
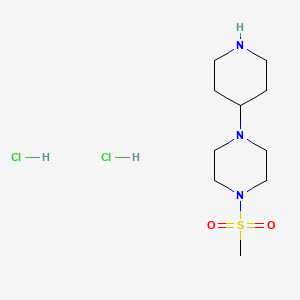
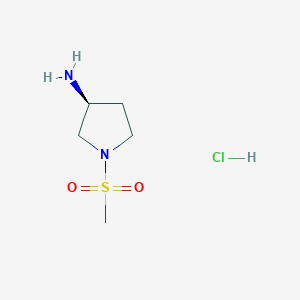
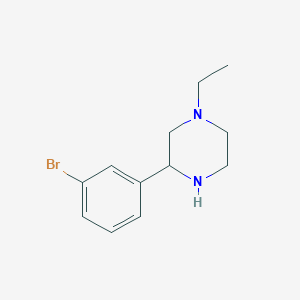

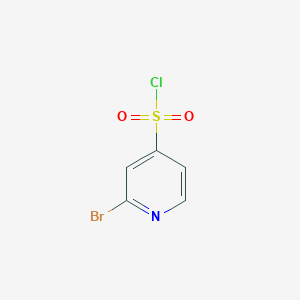

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)
